(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride
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Overview
Description
(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpropanamide derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Common solvents include methanol, ethanol, and tetrahydrofuran.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert atmosphere.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(methylamino)-3-phenylpropanamide: Lacks the chiral center present in the (S)-enantiomer.
N-Methyl-2-(methylamino)-3-phenylpropanamide hydrobromide: Similar structure but different counterion.
Uniqueness
(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This uniqueness makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H17ClN2O |
---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
(2S)-N-methyl-2-(methylamino)-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-10(11(14)13-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
UDUXXZBYYOBOGE-PPHPATTJSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)NC.Cl |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC.Cl |
Origin of Product |
United States |
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